molecular formula C18H14O4 B2810804 5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde CAS No. 853097-47-9

5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde

Cat. No.: B2810804
CAS No.: 853097-47-9
M. Wt: 294.306
InChI Key: HFDWERRIRXKMKA-FNORWQNLSA-N
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Description

5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde is a complex organic compound with the molecular formula C18H14O4 It is characterized by the presence of a benzofuran ring, a hydroxy group, a methoxyphenyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carboxylic acid.

    Reduction: 5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-methanol.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties.

    Ferulic Acid: A phenolic compound with comparable biological activities.

    Psoralen: A benzofuran derivative used in the treatment of skin diseases.

Uniqueness

5-hydroxy-2-(3-methoxystyryl)-1-benzofuran-3-carbaldehyde is unique due to its specific structural features, such as the combination of a benzofuran ring with a methoxyphenyl group and an aldehyde group

Properties

IUPAC Name

5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-14-4-2-3-12(9-14)5-7-18-16(11-19)15-10-13(20)6-8-17(15)22-18/h2-11,20H,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDWERRIRXKMKA-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=C(C3=C(O2)C=CC(=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=C(C3=C(O2)C=CC(=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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